molecular formula C23H27N3O6 B7718026 3,4-dimethoxy-N-[(Z)-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethoxy]phenyl]methylideneamino]benzamide

3,4-dimethoxy-N-[(Z)-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethoxy]phenyl]methylideneamino]benzamide

Cat. No.: B7718026
M. Wt: 441.5 g/mol
InChI Key: XTEFZDHCSCJHEY-MXAYSNPKSA-N
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Description

3,4-dimethoxy-N-[(Z)-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethoxy]phenyl]methylideneamino]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(Z)-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethoxy]phenyl]methylideneamino]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Oxolan-2-ylmethylamino Group: This step involves the reaction of the benzamide intermediate with oxolan-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Phenyl Group: The final step involves the attachment of the phenyl group through a condensation reaction with 4-hydroxybenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structure suggests it could act as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure indicates it may have activity as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(Z)-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethoxy]phenyl]methylideneamino]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the methoxy and oxolan-2-ylmethylamino groups suggests it could form hydrogen bonds or hydrophobic interactions with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the additional functional groups present in the target compound.

    N-(4-hydroxyphenyl)benzamide: Similar core structure but lacks the methoxy and oxolan-2-ylmethylamino groups.

    4-hydroxy-N-[(Z)-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethoxy]phenyl]methylideneamino]benzamide: Similar structure but with a hydroxyl group instead of methoxy groups.

Uniqueness

The uniqueness of 3,4-dimethoxy-N-[(Z)-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethoxy]phenyl]methylideneamino]benzamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and oxolan-2-ylmethylamino groups makes it distinct from other similar compounds.

Properties

IUPAC Name

3,4-dimethoxy-N-[(Z)-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethoxy]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6/c1-29-20-10-7-17(12-21(20)30-2)23(28)26-25-13-16-5-8-18(9-6-16)32-15-22(27)24-14-19-4-3-11-31-19/h5-10,12-13,19H,3-4,11,14-15H2,1-2H3,(H,24,27)(H,26,28)/b25-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEFZDHCSCJHEY-MXAYSNPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C\C2=CC=C(C=C2)OCC(=O)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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